N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
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Overview
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with dichloro and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,7-dichlorobenzoic acid, under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base, such as triethylamine.
Formation of the Benzamide Group: The final step involves the coupling of the benzothiazole derivative with 3-aminobenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide
- N-(thiazol-2-yl)piperidine-2,6-dione
Uniqueness
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is unique due to the presence of both dichloro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s biological activity, making it a valuable candidate for various research applications.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-4-2-3-8(7-9)14(20)19-15-18-12-10(16)5-6-11(17)13(12)23-15/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPRQJKSPKISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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